molecular formula C9H9NO3 B076555 Dermadin CAS No. 12698-52-1

Dermadin

Cat. No. B076555
CAS RN: 12698-52-1
M. Wt: 179.17 g/mol
InChI Key: NJVMOVQPTSVCHR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dermadin is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. It is a member of the class of compounds known as bisphosphonates, which are widely used in the treatment of bone diseases such as osteoporosis. Dermadin has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Antimicrobial and Anti-Trypanosoma cruzi Activity

Dermaseptins, a class of antimicrobial peptides found in amphibian skin secretions, have shown remarkable antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as potent anti-protozoan activity. A study by Brand et al. (2002) focused on a peptide from the skin secretion of Phyllomedusa oreades, revealing its potential as an anti-Trypanosoma cruzi agent, which could be instrumental in preventing infections during blood transfusions. This study illustrates the therapeutic value of Dermaseptins in combating various bacterial and protozoan infections (Brand et al., 2002).

Esterification and Biological Activity Retention

Research on the naturally occurring isocyanide carboxylic acids, including dermadin, has shown that these compounds can be esterified and retain their full biological activity upon hydrolysis. This process, explored by McAlees et al. (1990), suggests the potential for creating derivatives of dermadin that preserve its biological efficacy, thereby expanding its application in scientific research and therapeutic use (McAlees et al., 1990).

Data Provenance in Scientific Research

While not directly related to Dermadin, Komadu, a data provenance capture and visualization system, has significant implications for scientific research, including studies on Dermadin. By capturing data lineage and attribution, Komadu aids in establishing trust in datasets and facilitates the replication and validation of scientific research, a critical aspect for advancing our understanding and applications of compounds like Dermadin (Suriarachchi, Zhou, & Plale, 2015).

properties

CAS RN

12698-52-1

Product Name

Dermadin

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

[5-[(E)-2-carboxyethenyl]-6-oxabicyclo[3.1.0]hex-2-en-3-yl]-methanidylideneazanium

InChI

InChI=1S/C9H9NO3/c1-10-6-4-7-9(5-6,13-7)3-2-8(11)12/h1-4,7,10H,5H2,(H,11,12)/b3-2+

InChI Key

NJVMOVQPTSVCHR-NSCUHMNNSA-N

Isomeric SMILES

[CH-]=[NH+]C1=CC2C(C1)(O2)/C=C/C(=O)O

SMILES

[CH-]=[NH+]C1=CC2C(C1)(O2)C=CC(=O)O

Canonical SMILES

[CH-]=[NH+]C1=CC2C(C1)(O2)C=CC(=O)O

synonyms

DERMADIN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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